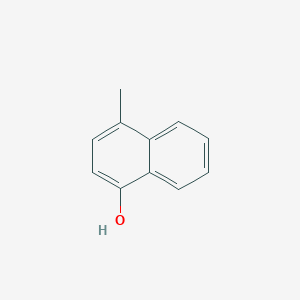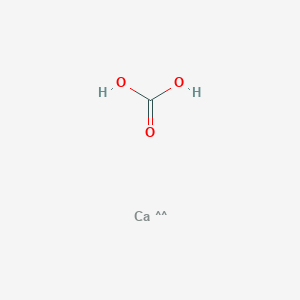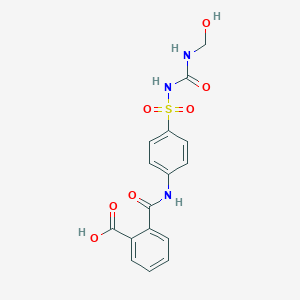
4-Metil-1-naftol
Descripción general
Descripción
4-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is substituted at the fourth position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Methyl-1-naphthol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research has explored its potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
This compound is a derivative of naphthol, and naphthol derivatives have been studied for their potential as cognition enhancers . .
Biochemical Pathways
The degradation of naphthalene involves two main operons: the “upper pathway,” which converts naphthalene to salicylate, and the “lower pathway,” which converts salicylate to central carbon pathway via catechol . .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, ether, and benzene, but insoluble in water . This could potentially affect its bioavailability and distribution in the body.
Result of Action
Naphthol derivatives have been studied for their potential as cognition enhancers , suggesting that they may have effects on neuronal function and cognition
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In industrial settings, 4-Methyl-1-naphthol is often produced via the catalytic hydrogenation of 4-methyl-1-nitronaphthalene, followed by hydrolysis. This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-naphthoquinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-Methyl-1-naphthol can yield 4-methyl-1,2,3,4-tetrahydronaphthol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-naphthoquinone.
Reduction: 4-Methyl-1,2,3,4-tetrahydronaphthol.
Substitution: Various alkylated or acylated derivatives depending on the substituent used.
Comparación Con Compuestos Similares
1-Naphthol: Similar structure but lacks the methyl group at the fourth position.
2-Naphthol: The hydroxyl group is positioned at the second carbon of the naphthalene ring.
4-Methoxy-1-naphthol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 4-Methyl-1-naphthol is unique due to the presence of the methyl group, which influences its reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with other molecules, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
4-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUDUDXOEGHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145042 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10240-08-1 | |
| Record name | 4-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10240-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antioxidant properties of 4-Methyl-1-naphthol?
A1: Research suggests that 4-Methyl-1-naphthol exhibits strong oxidation inhibiting properties, surpassing some industrially used antioxidants. [] This activity stems from its ability to act as a chain reaction inhibitor, effectively delaying the oxidation process. Specifically, it demonstrates superior antioxidant activity compared to other alkylnaphthols, including 7-methyl-1-naphthol. [] This difference highlights the impact of the methyl group's position on the naphthol ring structure. []
Q2: Are there any specific reactions where 4-Methyl-1-naphthol plays a key role?
A2: Yes, 4-Methyl-1-naphthol is a product in several noteworthy reactions. For instance, the acid-catalyzed aromatization of [4-2H]-1,4-epoxy-1-methyl-1,4-dihydronaphthalene results in the formation of 4-Methyl-1-naphthol with partial deuterium retention at the 2-position. [] Additionally, it's a byproduct in the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene 1,4-endoperoxide. [] This reaction, involving nucleophiles and yielding substituted naphthalenes, highlights the formation and reactivity of a hydroperoxy carbocation intermediate. []
Q3: How does 4-Methyl-1-naphthol react in the presence of copper-amine catalysts and oxygen?
A3: In the presence of copper-amine catalysts and oxygen, 4-Methyl-1-naphthol undergoes oxidation reactions, leading to the formation of various products. [] One pathway involves direct oxidation by the copper complex, yielding free radicals that dimerize to produce dinaphthols. These dinaphthols can be further oxidized to form naphthalene analogues of diphenoquinone. [] Interestingly, oxygen plays a crucial role in regenerating the cupric state from the cuprous state in this reaction pathway. [] Another reaction pathway results in the formation of 1,4-naphthaquinone derivatives, likely involving oxygen or hydrogen peroxide. [] The diversity of products formed highlights the complex reactivity of 4-Methyl-1-naphthol in these oxidative conditions.
Q4: Can 4-Methyl-1-naphthol be used in continuous alkylation reactions?
A4: Yes, research indicates that 4-Methyl-1-naphthol can be effectively alkylated with alcohols in a continuous process using an iron catalyst. [] This finding suggests potential applications in the synthesis of more complex molecules containing the 4-Methyl-1-naphthol scaffold.
Q5: What unique structural features of 4-Methyl-1-naphthol are of interest?
A5: One intriguing structural aspect of 4-Methyl-1-naphthol is the presence of a C–F⋯HO hydrogen bond, as observed in 8-fluoro-4-methyl-1-naphthol. [] This intramolecular interaction could influence the molecule's reactivity and physicochemical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














